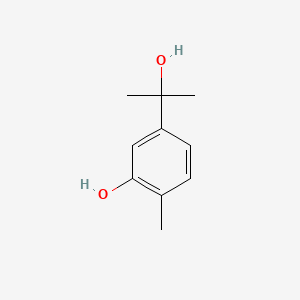

5-(2-Hydroxypropan-2-yl)-2-methylphenol

Description

Structure

3D Structure

Properties

CAS No. |

4397-18-6 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

5-(2-hydroxypropan-2-yl)-2-methylphenol |

InChI |

InChI=1S/C10H14O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,11-12H,1-3H3 |

InChI Key |

YZZAPGQHAYCEDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)O)O |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Isomerism of 5 2 Hydroxypropan 2 Yl 2 Methylphenol

Systematic IUPAC Nomenclature and Common Synonyms

The chemical compound with the molecular formula C10H14O2 is systematically named 5-(2-Hydroxypropan-2-yl)-2-methylphenol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name precisely describes the molecular structure: a phenol (B47542) ring with a methyl group at the second position and a 2-hydroxypropan-2-yl group at the fifth position.

Beyond its systematic name, this compound is known by several synonyms in scientific literature and chemical databases. One of the most frequently encountered common names is 8-hydroxycarvacrol . This name relates the compound to carvacrol (B1668589), a well-known phenolic monoterpenoid, indicating a hydroxyl group has been added at the 8th position of the carvacrol skeleton. Other synonyms include p-cymene-2,8-diol and 2-Methyl-5-(1-hydroxy-1-methylethyl)-phenol. rsc.org

Analysis of Potential Chiral Centers and Enantiomeric Forms

A chiral center is a carbon atom that is attached to four different types of atoms or groups of atoms, leading to the possibility of non-superimposable mirror images known as enantiomers. mdpi.com In the case of this compound, an analysis of its structure reveals the absence of any chiral centers.

The carbon atom within the 2-hydroxypropan-2-yl substituent, which might be considered a potential stereocenter, is bonded to a hydroxyl group, the substituted phenyl ring, and two methyl groups. Since two of the substituents on this carbon atom are identical (the two methyl groups), it does not meet the criteria for a chiral center. Consequently, the molecule is achiral and does not exist in enantiomeric forms.

Regioisomeric Considerations within Phenolic Monoterpenoids

This compound belongs to the class of phenolic monoterpenoids. nih.gov Regioisomers are isomers that have the same molecular formula but differ in the arrangement of functional groups and substituents on the main structural backbone. Within the family of phenolic monoterpenoids, numerous regioisomers exist, primarily differing in the substitution pattern on the phenol ring.

Well-known examples of phenolic monoterpenoid regioisomers are thymol (B1683141) and carvacrol. Both have the molecular formula C10H14O, but differ in the relative positions of the hydroxyl, methyl, and isopropyl groups on the benzene (B151609) ring. nih.gov this compound can be considered a derivative of carvacrol.

Other regioisomers of this compound (C10H14O2) would involve different placements of the methyl, hydroxyl, and 2-hydroxypropan-2-yl groups on the phenolic ring. For instance, the 2-hydroxypropan-2-yl group could be positioned ortho or meta to the hydroxyl group, leading to distinct chemical compounds with potentially different properties.

| Compound | Molecular Formula | Substitution Pattern on Phenol Ring |

|---|---|---|

| This compound | C10H14O2 | 1-OH, 2-CH3, 5-C(CH3)2OH |

| Thymol | C10H14O | 1-OH, 2-isopropyl, 5-CH3 |

| Carvacrol | C10H14O | 1-OH, 2-CH3, 5-isopropyl |

Conformational Analysis and Energetic Preferences

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, the key rotational bonds to consider are the C-C bond connecting the 2-hydroxypropan-2-yl group to the phenyl ring and the C-O bond of the phenolic hydroxyl group.

The rotation of the 2-hydroxypropan-2-yl group is subject to steric hindrance from the adjacent substituents on the benzene ring. The energetic preference will be for conformations that minimize these steric interactions. The barrier to rotation for an isopropyl group on a benzene ring can be significant, and this is expected to be similar for the 2-hydroxypropan-2-yl group. The most stable conformation is likely to be one where the bulky methyl and hydroxyl groups of the substituent are staggered with respect to the plane of the phenyl ring.

Similarly, the phenolic hydroxyl group can rotate. In substituted phenols, the orientation of the hydroxyl group (either cis or trans to an adjacent substituent) can influence the molecule's properties. The energetic preference for a particular conformation is determined by a balance of steric and electronic effects. In the case of this compound, the hydroxyl group is ortho to a methyl group. The lowest energy conformation will likely involve the hydroxyl hydrogen pointing away from the methyl group to minimize steric repulsion.

| Rotational Bond | Key Interactions | Predicted Energetic Preference |

|---|---|---|

| Phenyl—C(CH3)2OH | Steric hindrance between the 2-hydroxypropan-2-yl group and the phenyl ring. | Staggered conformation to minimize steric strain. |

| Phenyl—OH | Steric repulsion between the hydroxyl hydrogen and the ortho-methyl group. | Conformation where the hydroxyl hydrogen is directed away from the methyl group. |

Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-hydroxycarvacrol |

| p-cymene-2,8-diol |

| 2-Methyl-5-(1-hydroxy-1-methylethyl)-phenol |

| Thymol |

| Carvacrol |

Chemical Synthesis and Derivatization Methodologies for 5 2 Hydroxypropan 2 Yl 2 Methylphenol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 5-(2-hydroxypropan-2-yl)-2-methylphenol, the primary strategic disconnections focus on the carbon-carbon bonds attached to the aromatic ring.

The most logical disconnection is at the C-C bond between the benzene (B151609) ring and the tertiary alcohol substituent. This bond can be retrosynthetically cleaved via a Friedel-Crafts alkylation disconnection. This approach identifies the aromatic core as p-cresol (B1678582) (2-methylphenol) and the C3 side chain as a three-carbon electrophilic synthon, such as acetone (B3395972) or its equivalent.

This retrosynthetic strategy is advantageous as it utilizes readily available and inexpensive starting materials. The key challenge in the forward synthesis is controlling the regioselectivity of the alkylation on the p-cresol ring.

Classical Synthetic Approaches

Classical approaches to synthesizing this compound predominantly rely on well-established electrophilic aromatic substitution reactions.

The total synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of p-cresol. wikipedia.orgbyjus.com In this reaction, p-cresol is treated with an alkylating agent, typically acetone, in the presence of a strong acid catalyst. The acid catalyst serves to activate the acetone, generating a tertiary carbocation or a related electrophilic species which then attacks the electron-rich aromatic ring of p-cresol. libretexts.orgmasterorganicchemistry.com

The reaction proceeds via an electrophilic aromatic substitution mechanism. byjus.com The hydroxyl group of p-cresol is a strong activating group and an ortho, para-director. Since the para position is already occupied by the methyl group, substitution is directed to the ortho positions. The methyl group is also an ortho, para-directing group. The combined directing effects and steric considerations favor the substitution at the position meta to the methyl group and ortho to the hydroxyl group.

Commonly used acid catalysts include Brønsted acids like sulfuric acid (H₂SO₄) and Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). wikipedia.orglibretexts.org The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.

The synthesis of this compound via the Friedel-Crafts alkylation of p-cresol is a prime example of a linear synthesis strategy. In this approach, the molecular framework is assembled in a sequential, step-by-step manner starting from a single key precursor (p-cresol). The side chain is introduced in a single, decisive step. This strategy is efficient for relatively simple molecules where the starting materials are readily accessible and the key bond-forming reaction is high-yielding. A convergent approach, which involves synthesizing separate fragments of the molecule and then coupling them, is generally not necessary for a molecule of this complexity.

Advanced Synthetic Techniques and Reagent Development

Advances in synthetic chemistry have led to the development of more refined methods that offer greater control over reaction outcomes and employ more sustainable catalytic systems.

The structure of this compound is achiral, meaning it does not have stereoisomers. Therefore, stereoselectivity is not a consideration in its synthesis.

Regioselectivity , however, is a critical aspect. The aromatic ring of p-cresol has two potentially reactive sites ortho to the powerful activating hydroxyl group. The desired product is formed by substitution at the C5 position (ortho to the hydroxyl and meta to the methyl group). The formation of the isomeric product, 3-(2-hydroxypropan-2-yl)-2-methylphenol, is also possible.

Controlling the regioselectivity can be achieved by carefully selecting the catalyst and reaction conditions. The use of bulky Lewis acids or specific solid acid catalysts can sterically hinder the approach of the electrophile to the more crowded C3 position (adjacent to the methyl group), thereby favoring substitution at the C5 position.

| Catalyst System | Reaction Conditions | Major Product | Regioselectivity |

| H₂SO₄ | Acetone, Heat | This compound | Moderate to Good |

| AlCl₃ | Acetone, Inert Solvent | Mixture of isomers | Low to Moderate |

| Zeolite H-Beta | Acetone, High Temperature | This compound | High |

Modern synthetic efforts focus on replacing traditional stoichiometric acid catalysts with more environmentally benign and recyclable catalytic systems for C-C bond formation.

Solid Acid Catalysts: Zeolites and other solid acids are increasingly used as catalysts for Friedel-Crafts alkylation reactions. wikipedia.org These materials offer several advantages over classical Lewis and Brønsted acids, including:

Ease of Separation: Being heterogeneous, they can be easily removed from the reaction mixture by filtration.

Reusability: They can be regenerated and reused for multiple reaction cycles.

Shape Selectivity: The well-defined pore structure of zeolites can influence the regioselectivity of the reaction, favoring the formation of specific isomers that fit within the catalyst's channels. wikipedia.org

For the alkylation of p-cresol with acetone, zeolites like H-Beta or Y-zeolite can effectively catalyze the reaction, often with improved selectivity for the desired 5-substituted product compared to conventional acid catalysts. The reaction is typically carried out in the liquid or gas phase at elevated temperatures.

Green Chemistry Principles in Synthesis

The industrial synthesis of phenolic compounds has traditionally relied on methods that often involve hazardous reagents, harsh conditions, and significant waste generation. The application of green chemistry principles seeks to mitigate these issues by designing processes that are safer, more efficient, and environmentally benign. While specific green synthesis routes for this compound are not extensively documented, the principles can be applied to its plausible synthetic pathways, such as the Friedel-Crafts alkylation of p-cresol.

The choice of solvent is a critical factor in green chemistry, as solvents account for a significant portion of the mass and energy consumption in a chemical process and contribute heavily to its environmental impact. ijsr.net Traditional Friedel-Crafts reactions often use volatile and toxic organic solvents. Greener alternatives aim to replace these with substances that are less hazardous and more sustainable.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a highly promising green solvent. ijsr.net It is non-toxic, non-flammable, and readily available. Its properties can be tuned by adjusting temperature and pressure, allowing for control over solubility and reactivity. After the reaction, the CO₂ can be easily removed by depressurization, simplifying product isolation and solvent recycling. pharmaceuticalonline.comnih.gov

Ionic Liquids (ILs): Room temperature ionic liquids are salts that are liquid below 100°C. They are considered green solvents due to their negligible vapor pressure, which reduces air pollution and exposure risks. nih.gov Their unique solvation properties can also enhance reaction rates and selectivity. A key challenge has been product separation, but techniques using supercritical CO₂ for extraction are making ILs a more viable option. pharmaceuticalonline.com

Solvent-Free Conditions: The ideal green approach is to eliminate the solvent entirely. Solvent-free or solid-state reactions reduce waste, cost, and the energy required for solvent removal. For example, greener esterification methods for phenols have been developed that proceed under solvent-free conditions, often with the aid of a solid catalyst. jetir.org

In addition to solvent choice, reaction conditions are optimized to reduce energy consumption and improve safety. This includes using catalytic amounts of reagents instead of stoichiometric quantities and employing milder temperatures and pressures whenever possible. beilstein-journals.org

Table 1: Comparison of Conventional vs. Green Solvents for Organic Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

| Conventional | Dichloromethane, Benzene, Toluene | High solvency for many organic compounds | Toxic, volatile, often flammable, environmentally persistent |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, easily removed, tunable properties | Requires high-pressure equipment, poor solvency for some polar compounds |

| Ionic Liquids | Imidazolium-based salts | Negligible volatility, high thermal stability, tunable | High cost, potential toxicity, product separation can be difficult |

| Water | H₂O | Non-toxic, non-flammable, cheap, abundant | Poor solubility for non-polar reactants, high energy for removal |

| Solvent-Free | N/A | No solvent waste, simplified workup, often faster | Not suitable for all reaction types, potential for localized heating |

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. rsc.org Reactions with high atom economy, such as addition or rearrangement reactions, are inherently less wasteful. nih.gov

In a potential synthesis of this compound via a Friedel-Crafts reaction, atom economy can be a significant concern. The traditional use of Lewis acids like AlCl₃ in stoichiometric amounts generates large quantities of acidic aluminum salt waste after aqueous workup. acs.org

Strategies for improvement include:

Catalytic Processes: Replacing stoichiometric Lewis acids with true catalysts that can be used in small amounts and recycled is a primary goal. Heterogeneous catalysts, such as zeolites or clays, are particularly attractive as they can be easily separated from the reaction mixture by filtration. beyondbenign.org

Alternative Reagents: Using alkylating agents that produce benign byproducts improves the process's green credentials. For example, using an alcohol as an alkylating agent in a Friedel-Crafts reaction produces only water as a byproduct, representing a significant improvement over alkyl halides which produce corrosive HX. beilstein-journals.org

Process Optimization: Minimizing waste involves not only the reaction itself but also the subsequent purification steps. Designing processes that yield high-purity products directly from the reaction mixture can eliminate the need for extensive chromatographic purification, which consumes large volumes of solvents.

By focusing on catalytic methods, benign reagents, and efficient workup procedures, the synthesis of phenolic compounds can be shifted towards more sustainable and economically viable practices. acs.org

Synthesis of Structural Analogues and Derivatives of this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues and derivatives. These modifications can be targeted at the phenolic hydroxyl group, the tertiary alcohol moiety, or the aromatic ring itself.

The phenolic hydroxyl group is a versatile handle for derivatization, most commonly through etherification and esterification reactions.

Ether Synthesis (O-Alkylation): Phenolic ethers can be prepared through various methods. The classical Williamson ether synthesis, while effective, often requires strong bases and polar solvents. Greener approaches utilize phase-transfer catalysts (PTC) or crown ethers to facilitate the reaction under milder conditions. globalresearchonline.net Palladium-catalyzed allylic etherification using reagents like vinyl ethylene (B1197577) carbonate provides a route to allylic aryl ethers under mild conditions with high regioselectivity. frontiersin.org Another novel one-pot method produces hydroxy-substituted phenolic ethers via an initial Baeyer-Villiger oxidation of a hydroxyacetophenone precursor in the presence of an alcohol. core.ac.uk

Ester Synthesis (O-Acylation): Phenolic esters are valuable compounds with applications ranging from pharmaceuticals to polymers. jetir.org Efficient and selective O-acylation of phenols can be achieved using organic salts as acylating reagents, mediated by activators like diethylaminosulfur trifluoride (DAST). rsc.org Greener methods focus on catalyst-free esterification using acetic anhydride (B1165640) at elevated temperatures under solvent-free conditions. jetir.org Biocatalysts, such as immobilized lipases, offer a highly selective and environmentally friendly route to phenolic esters under mild reaction conditions. mdpi.commdpi.com Solid acid catalysts, like sulfonated silica (B1680970), have also been employed for esterification, offering the advantage of easy recovery and reuse. researchgate.net

Table 2: Selected Methods for Phenolic Hydroxyl Group Modification

| Transformation | Reagents/Catalysts | Key Features |

| O-Alkylation (Etherification) | Alkyl halide, Base (e.g., K₂CO₃), PTC | Phase-transfer catalysis allows for milder conditions. |

| Vinyl ethylene carbonate, PdCl₂(dppf) | Forms allylic ethers with high regioselectivity. frontiersin.org | |

| O-Acylation (Esterification) | Acetic anhydride, Heat | Catalyst-free, solvent-free green method. jetir.org |

| Carboxylic acid, Lipase (e.g., Novozym 435) | Biocatalytic, high selectivity, mild conditions. mdpi.com | |

| Organic salt, DAST | Room temperature reaction, quantitative yields. rsc.org |

The tertiary benzylic alcohol group is prone to several key transformations, including dehydration and oxidation.

Dehydration to Alkenes: The tertiary alcohol can be readily dehydrated under acidic conditions to yield the corresponding alkene, 2-(prop-1-en-2-yl)-5-methylphenol. This reaction typically proceeds via an E1 mechanism. quora.com While strong mineral acids like sulfuric acid are effective, they can cause charring and are hazardous. beyondbenign.org Greener alternatives include using solid acid catalysts like Montmorillonite clay, which are reusable and non-corrosive. beyondbenign.org Phosphonium ionic liquids have also been shown to promote the dehydration of benzylic alcohols, acting as both solvent and catalyst. researchgate.netscholaris.ca

Oxidation: Tertiary alcohols are generally resistant to oxidation under conditions that cleave C-H bonds. However, the benzylic position is susceptible to oxidation. While strong oxidants like hot potassium permanganate (B83412) (KMnO₄) can aggressively oxidize alkyl side chains on an aromatic ring, often down to a carboxylic acid, more selective methods exist. masterorganicchemistry.com Specific catalytic systems, such as those using iron complexes with H₂O₂ or copper complexes with tert-butyl hydroperoxide (TBHP), can achieve controlled oxidation at the benzylic position. acs.orgresearchgate.net Photochemical methods utilizing air as the oxidant in the presence of a photocatalyst represent a particularly green approach to alcohol oxidation. rsc.org

The aromatic ring of this compound contains activating substituents (hydroxyl and methyl groups), making it susceptible to further electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: The powerful ortho, para-directing influence of the hydroxyl group, combined with the weaker ortho, para-directing effect of the methyl group, will dictate the position of incoming electrophiles. libretexts.org Given the existing substitution pattern, new substituents would be expected to add at the positions ortho to the hydroxyl group (C2 and C6) and ortho/para to the methyl group. Steric hindrance from the existing groups will also play a crucial role in determining the final product distribution. youtube.com Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation could be used to introduce a variety of functional groups onto the ring.

Synthesis of Fused Ring Systems: Phenolic compounds are valuable precursors for the synthesis of fused heterocyclic systems such as benzofurans and chromanes.

Benzofurans: These can be synthesized from phenols through several routes, including the reaction of substituted phenols with α-haloketones in the presence of a Lewis acid like TiCl₄, which promotes a one-step alkylation and cyclodehydration. nih.gov Palladium-catalyzed oxidative annulation of in-situ generated o-cinnamyl phenols is another effective strategy. nih.gov

Chromanes: The chromane (B1220400) skeleton can be constructed via the annulation of phenols. A convergent synthesis involves the triflimide-catalyzed reaction of o-hydroxy benzylic alcohols with alkenes, which proceeds under mild conditions to assemble the chromane core. chemrxiv.org

These derivatization strategies enable the creation of a diverse library of compounds based on the this compound scaffold, allowing for the systematic exploration of structure-activity relationships in various applications.

Biosynthesis and Biotransformation of 5 2 Hydroxypropan 2 Yl 2 Methylphenol

Natural Occurrence and Isolation from Biological Sources

Plant Metabolites and Essential Oil Constituents

5-(2-Hydroxypropan-2-yl)-2-methylphenol, also known by its synonyms p-cymen-8-ol and 8-hydroxycarvacrol, has been identified as a constituent of essential oils from several plant species. Essential oils are complex mixtures of volatile secondary metabolites, and their composition can be influenced by factors such as plant genetics, geographical location, and extraction methodology. ishs.org Common methods for isolating these oils and their components include hydrodistillation, steam distillation, and solvent extraction, followed by chromatographic techniques for purification. mdpi.comnih.gov

The presence of p-cymen-8-ol has been documented in the essential oils of various aromatic plants. For instance, it is found in species of the Lamiaceae family, such as Thymus longicaulis. wikidata.org It has also been identified in the oils of Myrtus communis (myrtle), Cinnamomum sieboldii, and Homalomena aromatica. wikidata.orgneist.res.in The isolation and characterization of such compounds from these complex natural mixtures typically involve preparative gas chromatography and spectroscopic methods like NMR and mass spectrometry.

Table 1: Natural Plant Sources of this compound (p-cymen-8-ol)

| Plant Species | Family | Common Name | Reference |

| Thymus longicaulis | Lamiaceae | Thyme | wikidata.org |

| Myrtus communis | Myrtaceae | Myrtle | wikidata.org |

| Cinnamomum sieboldii | Lauraceae | Japanese Cinnamon | wikidata.org |

| Homalomena aromatica | Araceae | Gandhi Roots | neist.res.in |

| Alpinia zerumbet | Zingiberaceae | Shell Ginger | researchgate.net |

Microbial Production and Secondary Metabolites

While this compound is found as a plant metabolite, its direct de novo synthesis as a primary or secondary metabolite by microorganisms through fermentation is not widely documented. Microbial production of monoterpenoids often focuses on precursor molecules like limonene (B3431351) or their more common derivatives. nih.govmdpi.com

However, this compound is a significant product of microbial biotransformation, where microorganisms metabolize a precursor substance. dergipark.org.tr Fungi, in particular, are adept at hydroxylating monoterpene hydrocarbons like p-cymene (B1678584), leading to the formation of derivatives such as p-cymen-8-ol. dergipark.org.trresearchgate.net Therefore, while not typically a product of direct microbial fermentation from simple carbon sources, it is a well-established secondary metabolite arising from the microbial conversion of other naturally occurring monoterpenes.

Elucidation of Biosynthetic Pathways in Organisms

The biosynthesis of this compound is intrinsically linked to the well-established pathway for aromatic monoterpenes like thymol (B1683141) and carvacrol (B1668589), which share the p-menthane (B155814) skeleton.

Precursor Identification and Tracer Studies

The biosynthesis of monoterpenes begins with the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). oup.com These units are combined to form the C10 compound geranyl diphosphate (GPP), the direct precursor to all monoterpenes. oup.com

Tracer studies have been instrumental in elucidating the subsequent steps. It has been demonstrated that the pathway to the p-cymene framework proceeds through the following key intermediates: mdpi.comnih.gov

Geranyl Diphosphate (GPP): The linear C10 precursor.

γ-Terpinene: GPP undergoes cyclization, catalyzed by a terpene synthase, to form the cyclic monoterpene γ-terpinene. tandfonline.comresearchgate.net

p-Cymene: γ-Terpinene is then aromatized to form p-cymene. This aromatization step is a critical branch point leading to various phenolic monoterpenes. tandfonline.comresearchgate.net

Once the aromatic hydrocarbon p-cymene is formed, it serves as the immediate precursor for subsequent hydroxylations to produce compounds like thymol, carvacrol, and this compound. nih.govtandfonline.com

Characterization of Enzymatic Steps (e.g., Hydroxylases, Methyltransferases)

The conversion of the hydrocarbon precursors into their oxygenated derivatives is primarily mediated by cytochrome P450 monooxygenases (P450s), a diverse superfamily of heme-containing enzymes. researchgate.net

Aromatization of γ-Terpinene: The formation of the aromatic ring of thymol and carvacrol from γ-terpinene is catalyzed by P450s belonging to the CYP71D subfamily. tandfonline.comnih.govnih.gov These enzymes hydroxylate γ-terpinene, creating unstable dienol intermediates. These intermediates are then converted by a short-chain dehydrogenase/reductase (SDR) into the corresponding ketones, which tautomerize to the stable phenolic forms of thymol or carvacrol. tandfonline.comnih.gov In the absence of the SDR, the unstable intermediates rearrange to form p-cymene. nih.gov

Hydroxylation of the Isopropyl Group: The formation of this compound requires the specific hydroxylation of the tertiary carbon (C8) of the isopropyl group attached to the phenol (B47542) ring. This type of reaction, the hydroxylation of an unactivated C-H bond, is a characteristic function of P450 enzymes. researchgate.netnveo.org While the specific P450 responsible for producing p-cymen-8-ol from a phenolic precursor in plants has not been fully characterized, numerous microbial P450s are known to catalyze the regioselective hydroxylation of monoterpenes at various positions, including the isopropyl side chain. nveo.orgcapes.gov.br This enzymatic step is the final key transformation in the biosynthesis of this compound from the p-cymene backbone. No methyltransferase activity is directly required for the final structure, as the methyl group is already present from the p-cymene precursor.

Microbial Biotransformation Studies

Microbial biotransformation is a valuable tool for producing novel or rare compounds from readily available substrates. Various microorganisms, particularly fungi, have been shown to effectively transform p-cymene and related monoterpenes into more oxidized, and often more valuable, derivatives. dergipark.org.trmdpi.com

The biotransformation of p-cymene can yield a variety of hydroxylated products. A notable study screened over 30 microorganisms for their ability to transform p-cymene and found that the fungus Phanerochaete chrysosporium produced p-cymen-8-ol and cumin alcohol as initial metabolites. dergipark.org.trresearchgate.net This demonstrates a direct microbial pathway for the tertiary hydroxylation of the isopropyl group of p-cymene.

Other fungal genera, such as Aspergillus and Penicillium, are also well-known for their capacity to biotransform monoterpenes. oup.comtandfonline.com These fungi possess a range of P450 monooxygenases that can introduce hydroxyl groups at various positions on the monoterpene skeleton. nih.gov For example, Penicillium claviforme has been shown to produce several phenolic compounds from p-cymene. dergipark.org.tr While the primary products may vary depending on the specific microbial strain and culture conditions, hydroxylation reactions are a common metabolic route.

Table 2: Microbial Biotransformation of p-Cymene

| Microorganism | Type | Substrate | Key Metabolite(s) | Reference |

| Phanerochaete chrysosporium | Fungus | p-Cymene | p-Cymen-8-ol, Cumin alcohol | dergipark.org.trresearchgate.net |

| Penicillium claviforme | Fungus | p-Cymene | 3-Methylphenol/2-Methylphenol, Phenylethyl alcohol | dergipark.org.tr |

| Aspergillus niger | Fungus | p-Cymene | Unspecified polar metabolites | dergipark.org.tr |

| Burkholderia xenovorans | Bacterium | p-Cymene | p-Cumic acid, 2,3-dihydroxy-p-cumate | plos.org |

Fungal Bioconversion Mechanisms

Fungi are recognized for their robust enzymatic systems capable of metabolizing a wide array of xenobiotics, including monoterpenes and phenols. nih.gov The biotransformation of phenolic p-cymene-related compounds by various fungal species typically involves several key reactions, such as hydrolysis, hydroxylation, and glycosylation. nih.gov For this compound, fungal enzymes could catalyze oxidative attacks on either the alkyl side chains or the aromatic ring.

Common fungal biotransformation reactions for related compounds include the oxidation of methyl groups to form alcohols, aldehydes, and carboxylic acids. researchgate.net Furthermore, fungi like Mucor and Mortierella species are known to produce sulfate (B86663) conjugates of phenolic compounds. nih.gov Another significant fungal metabolic route is glycosylation, where a sugar moiety is attached to a hydroxyl group, as has been observed in the metabolism of thymohydroquinone (B1683140) by Actinomucor elegans. nih.gov

Table 1: Potential Fungal Biotransformation Reactions for this compound

| Reaction Type | Potential Site of Action | Expected Product Class | Fungal Genus Example |

|---|---|---|---|

| Hydroxylation | Aromatic Ring | Catechol or Hydroquinone (B1673460) derivative | Cunninghamella |

| Oxidation | Ring Methyl Group | Benzyl (B1604629) alcohol, Benzaldehyde, Benzoic acid | Phanerochaete |

| Glycosylation | Phenolic or Tertiary Hydroxyl Group | O-Glucoside conjugate | Actinomucor |

| Sulfation | Phenolic Hydroxyl Group | Sulfate conjugate | Mucor |

Bacterial Biotransformation Pathways

Bacterial degradation of alkylphenols is a critical environmental process. Typically, aerobic bacterial pathways initiate the breakdown of such compounds by oxidizing the alkyl substituents or hydroxylating the aromatic nucleus. microbiologyresearch.org For compounds like 2,4-xylenol, which is structurally related to this compound, degradation by Pseudomonas species begins with the oxidation of the methyl group para to the hydroxyl group, eventually leading to the formation of hydroxybenzoic acids. nih.govnih.gov

This initial oxidation is often followed by further hydroxylation to form catecholic intermediates. These catechols are then susceptible to ring cleavage by dioxygenase enzymes, a hallmark of bacterial aromatic degradation pathways. This cleavage breaks open the stable aromatic ring, forming aliphatic acids that can then enter central metabolic pathways like the TCA cycle. microbiologyresearch.org Therefore, it is plausible that bacteria would metabolize this compound by first oxidizing the ring's methyl group, followed by hydroxylation and subsequent meta- or ortho-cleavage of the aromatic ring. nih.gov

Table 2: Predicted Bacterial Biotransformation Pathway for this compound

| Step | Reaction | Intermediate/Product | Enzyme Class Example |

|---|---|---|---|

| 1 | Methyl Group Oxidation | 4-(2-Hydroxypropan-2-yl)-2-(hydroxymethyl)phenol | Monooxygenase |

| 2 | Alcohol Oxidation | 4-(2-Hydroxypropan-2-yl)-2-carboxybenzaldehyde | Dehydrogenase |

| 3 | Aromatic Ring Hydroxylation | 4-(2-Hydroxypropan-2-yl)catechol derivative | Hydroxylase |

| 4 | Ring Cleavage | Muconic semialdehyde derivative | Dioxygenase |

Metabolic Fate in Non-Human Biological Systems

In non-human biological systems, xenobiotics like this compound undergo a two-phase metabolic process designed to increase their water solubility and facilitate their excretion from the body.

Phase I Metabolic Reactions (e.g., Further Hydroxylation, Oxidation)

Phase I metabolism involves the introduction or exposure of functional groups, primarily through oxidation, reduction, or hydrolysis. For phenolic compounds, these reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. acs.orgnih.gov The structure of this compound presents several sites for Phase I metabolism.

The aromatic ring is susceptible to further hydroxylation, potentially forming catechol or hydroquinone derivatives. Such reactions are common for phenolic substrates metabolized by CYPs. researchgate.netproquest.com Additionally, the methyl group attached to the ring is a target for oxidation, a reaction that would proceed via a benzyl alcohol intermediate to a benzoic acid derivative. The tertiary alcohol on the isopropyl side chain is generally more resistant to oxidation, but metabolism at this site cannot be entirely ruled out.

Phase II Conjugation Reactions (e.g., Sulfation, Glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules. nih.gov This process significantly increases the hydrophilicity of the xenobiotic, preparing it for elimination. The hydroxyl groups of this compound, particularly the phenolic hydroxyl, are prime targets for conjugation reactions. researchgate.net

Glucuronidation: This is a major pathway for phenols, catalyzed by UDP-glucuronosyltransferases (UGTs). A glucuronic acid moiety is transferred from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the phenolic hydroxyl group, forming an O-glucuronide. nih.govkcl.ac.uk

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group. nih.govnih.gov Sulfation is another highly efficient pathway for the detoxification and clearance of phenolic compounds. researchgate.net

Both glucuronide and sulfate conjugates are highly water-soluble and are readily excreted in urine or bile.

Table 3: Summary of Expected Phase I and Phase II Metabolites

| Metabolic Phase | Reaction Type | Potential Metabolite |

|---|---|---|

| Phase I | Aromatic Hydroxylation | 5-(2-Hydroxypropan-2-yl)-2-methylbenzene-1,X-diol |

| Methyl Group Oxidation | (4-(2-Hydroxypropan-2-yl)-2-hydroxyphenyl)methanol | |

| Phase II | Glucuronidation | 5-(2-Hydroxypropan-2-yl)-2-methylphenyl-β-D-glucuronide |

| Sulfation | 5-(2-Hydroxypropan-2-yl)-2-methylphenyl sulfate |

In Vitro Metabolic Profiling using Microsomal and Cytosolic Fractions

To investigate the metabolic fate of a compound without administering it to a whole organism, in vitro systems are employed. Liver subcellular fractions are commonly used because the liver is the primary site of drug metabolism.

Liver Microsomes: These are vesicles formed from the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly cytochrome P450s. nih.gov Incubating this compound with liver microsomes in the presence of the necessary cofactor NADPH would allow for the identification of its Phase I metabolites. nih.gov

Cytosolic Fractions: The cytosol contains many Phase II enzymes, including most sulfotransferases (SULTs). To study sulfation, the compound would be incubated with the cytosolic fraction and the cofactor PAPS.

Glucuronidation studies also utilize microsomes, as UGTs are membrane-bound enzymes. These assays require the addition of the cofactor UDPGA to the microsomal incubation. By analyzing the reaction mixtures with techniques like liquid chromatography-mass spectrometry (LC-MS), a detailed profile of the metabolites can be generated, providing insight into the compound's metabolic pathways. nih.gov

Table 4: Typical Components of an In Vitro Metabolism Assay

| Component | Purpose | Target Phase |

|---|---|---|

| Liver Microsomes | Source of CYP and UGT enzymes | Phase I & II (Glucuronidation) |

| Liver Cytosol | Source of SULT enzymes | Phase II (Sulfation) |

| Substrate (Compound) | The molecule to be metabolized | N/A |

| NADPH | Cofactor for Cytochrome P450 enzymes | Phase I |

| UDPGA | Cofactor for UGT enzymes | Phase II (Glucuronidation) |

| PAPS | Cofactor for SULT enzymes | Phase II (Sulfation) |

| Buffer Solution | Maintain optimal pH for enzyme activity | N/A |

Advanced Structural Elucidation and Spectroscopic Characterization of 5 2 Hydroxypropan 2 Yl 2 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbon atoms in a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 5-(2-hydroxypropan-2-yl)-2-methylphenol is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron density around the proton. Aromatic protons are typically found in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. Protons of the methyl groups and the hydroxyl protons will appear in the upfield region. The phenolic -OH proton signal can be broad and its chemical shift is often concentration and solvent-dependent. libretexts.orgdocbrown.info

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals all unique carbon atoms in the structure. Carbons in the aromatic ring typically resonate between δ 110-160 ppm. The carbon atom bearing the phenolic hydroxyl group (C-1) and the carbon attached to the 2-hydroxypropan-2-yl group (C-5) are expected to be the most downfield among the aromatic signals due to the electronegativity of the oxygen atoms. The methyl carbons will appear at the most upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 1 | C | - | - | ~153 |

| 2 | C | - | - | ~125 |

| 3 | CH | ~6.9 | d | ~128 |

| 4 | CH | ~6.7 | dd | ~115 |

| 5 | C | - | - | ~145 |

| 6 | CH | ~7.0 | d | ~120 |

| 7 (Ar-CH₃) | CH₃ | ~2.2 | s | ~16 |

| 8 (C(OH)(CH₃)₂) | C | - | - | ~72 |

| 9, 10 (C(OH)(CH₃)₂) | CH₃ | ~1.5 | s | ~31 |

| 1-OH | OH | Variable, broad | s | - |

| 8-OH | OH | Variable, broad | s | - |

Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on solvent and other experimental conditions. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets.

While 1D NMR provides initial assignments, 2D NMR experiments are essential to unambiguously confirm the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). For this molecule, COSY would show correlations between the adjacent aromatic protons (H-3, H-4, and H-6), confirming their positions relative to each other on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms to which they are directly attached. pitt.edu It provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of each protonated carbon signal. For example, the aromatic proton at δ ~6.7 ppm would show a correlation to the carbon signal at δ ~115 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. Key HMBC correlations would be expected from the protons of the aryl-methyl group (H-7) to the aromatic carbons C-1, C-2, and C-6. Likewise, protons of the isopropyl methyl groups (H-9, H-10) would correlate to the quaternary carbon C-8 and the aromatic carbon C-5, unequivocally connecting the side chain to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. In this molecule, a key NOE would be observed between the aryl-methyl protons (H-7) and the adjacent aromatic proton (H-6), confirming the ortho relationship.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

| 2D NMR Experiment | Key Expected Correlations | Information Gained |

| COSY | H-3 ↔ H-4, H-4 ↔ H-6 | Connectivity of aromatic protons |

| HSQC | H-3 ↔ C-3, H-4 ↔ C-4, H-6 ↔ C-6, H-7 ↔ C-7, H-9/10 ↔ C-9/10 | Direct C-H bond correlations |

| HMBC | H-7 ↔ C-1, C-2, C-6; H-9/10 ↔ C-8, C-5; H-6 ↔ C-2, C-4 | Connects the methyl and isopropyl groups to the aromatic ring |

| NOESY | H-7 ↔ H-6; H-6 ↔ C-9/10 protons | Spatial proximity, confirming substitution pattern |

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. libretexts.org For this compound, DNMR could be employed to investigate several dynamic processes:

Rotational Barriers: Variable temperature (VT) NMR studies could probe the rotational barrier around the single bond connecting the aromatic ring (C-5) and the 2-hydroxypropan-2-yl group (C-8). At low temperatures, this rotation might become slow enough to cause broadening or splitting of the signals for the isopropyl methyl groups if the environment is asymmetric.

Proton Exchange: The exchange rates of the two hydroxyl protons (phenolic and alcoholic) with each other or with a protic solvent can be studied. nih.gov Techniques like saturation transfer or 2D EXSY (Exchange Spectroscopy) can quantify these exchange rates, which are often influenced by temperature, pH, and hydrogen bonding. libretexts.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, the molecular formula is C₁₀H₁₄O₂. guidechem.com HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the calculated theoretical mass.

Molecular Formula: C₁₀H₁₄O₂

Average Molecular Weight: 166.22 g/mol convertunits.com

Calculated Monoisotopic Mass: 166.09938 Da guidechem.com

Expected HRMS Result (e.g., [M+H]⁺): 167.10666 Da

An experimental HRMS measurement matching this calculated value to within a few parts per million would provide strong evidence for the C₁₀H₁₄O₂ elemental composition. researchgate.net

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting fragment (daughter) ions are analyzed. wikipedia.org This provides valuable structural information by revealing how the molecule breaks apart. The fragmentation of phenolic compounds is often characterized by specific neutral losses and rearrangements. koreascience.kr

For this compound, a likely fragmentation pathway in positive-ion mode after initial ionization would involve:

Loss of a Methyl Radical: A primary fragmentation event would be the cleavage of a C-C bond in the isopropyl group, leading to the loss of a methyl radical (•CH₃, 15 Da). This would form a stable tertiary benzylic carbocation.

Loss of Water: Dehydration, the loss of a water molecule (H₂O, 18 Da) from the protonated molecular ion, is a common fragmentation pathway for alcohols. libretexts.org

Cleavage of the Isopropyl Group: Cleavage of the entire hydroxypropyl group could also occur.

Table 3: Plausible MS/MS Fragments of this compound ([M+H]⁺, m/z 167.1)

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 152.1 | •CH₃ | [M+H - •CH₃]⁺ |

| 149.1 | H₂O | [M+H - H₂O]⁺ |

| 134.1 | H₂O + •CH₃ | [M+H - H₂O - •CH₃]⁺ |

| 107.1 | C₃H₆O | [M+H - C₃H₆O]⁺ (Loss of acetone) |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides an additional dimension of separation to conventional mass spectrometry. In IMS-MS, ions are separated not only by their mass-to-charge ratio (m/z) but also based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. This gas-phase electrophoretic separation allows for the differentiation of isomers, isobars, and conformers, which would be indistinguishable by mass spectrometry alone.

The key parameter obtained from an ion mobility experiment is the collisional cross-section (CCS). The CCS is a measure of the effective area of the ion as it interacts with the neutral drift gas (typically nitrogen or helium). It is a robust and characteristic physicochemical property of an ion, providing a unique identifier that is valuable for compound verification and identification.

For this compound, an IMS-MS analysis would provide a precise m/z value for its protonated or deprotonated molecular ion, along with a characteristic drift time, from which its CCS value can be calculated. This CCS value would serve as a unique molecular descriptor, aiding in its unambiguous identification in complex mixtures and distinguishing it from structural isomers. While specific experimental CCS values for this compound are not widely published, a hypothetical analysis would yield data that could be stored in databases for future reference.

| Parameter | Description | Hypothetical Value for [M+H]+ |

|---|---|---|

| Mass-to-Charge Ratio (m/z) | The ratio of the mass of the ion to its charge. | 167.1067 |

| Drift Time (ms) | The time taken for the ion to traverse the ion mobility cell. | To be determined experimentally |

| Collisional Cross-Section (CCS) in N2 (Å2) | The effective area of the ion colliding with the drift gas. | To be determined experimentally |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct functional groups: a phenolic hydroxyl group, a tertiary alcohol hydroxyl group, a substituted benzene ring, and aliphatic methyl groups.

The two hydroxyl (-OH) groups would give rise to a strong, broad absorption band in the region of 3600-3200 cm⁻¹. The breadth of this peak is due to intermolecular hydrogen bonding. The phenolic O-H stretch typically appears at a slightly different frequency than the tertiary alcohol O-H stretch. Additionally, a C-O stretching vibration for the phenolic group is expected around 1260-1180 cm⁻¹, while the C-O stretch for the tertiary alcohol would appear in the 1150-1200 cm⁻¹ region.

The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The substitution pattern on the benzene ring gives rise to characteristic "oop" (out-of-plane) C-H bending bands in the fingerprint region (900-675 cm⁻¹). Aliphatic C-H stretching from the methyl and isopropyl groups would be observed as strong absorptions in the 3000-2850 cm⁻¹ range.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600 - 3200 (Broad) | O-H Stretch | Phenolic and Alcoholic -OH (H-bonded) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H (CH3) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1260 - 1180 | C-O Stretch | Phenolic C-O |

| 1200 - 1150 | C-O Stretch | Tertiary Alcohol C-O |

| 900 - 675 | C-H Bend (Out-of-Plane) | Aromatic Ring Substitution |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational, rotational, and other low-frequency modes in a system. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would provide a unique "molecular fingerprint," allowing for its specific identification. Key features in the Raman spectrum would include strong signals from the aromatic ring vibrations. The symmetric "ring breathing" mode of the substituted benzene ring is expected to produce a particularly sharp and intense peak.

Other expected signals include C-C stretching from the aromatic ring and the aliphatic side chains, as well as C-H stretching and bending modes. The vibrations associated with the C-C skeleton of the isopropyl group and the methyl group attached to the ring would also be visible. The O-H stretching vibrations are typically weak in Raman spectra. The combination of IR and Raman data provides a more complete characterization of the compound's vibrational properties.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group / Moiety |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H (CH3) |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1000 (Sharp, Intense) | Ring Breathing Mode | Substituted Benzene Ring |

| 850 - 750 | C-C Stretch | Aliphatic Skeleton |

X-ray Crystallography and Solid-State Characterization

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to determine the precise positions of atoms within the crystal lattice, as well as bond lengths, bond angles, and torsional angles.

A successful crystallographic analysis of this compound would provide an unambiguous determination of its molecular structure in the solid state. It would reveal the conformation of the 2-hydroxypropan-2-yl group relative to the plane of the phenyl ring. Crucially, this technique would elucidate the details of the intermolecular interactions that govern the molecular packing. Given the presence of two hydroxyl groups, extensive hydrogen bonding networks are expected to be a dominant feature of the crystal packing, connecting adjacent molecules into larger supramolecular assemblies. The analysis would precisely map these hydrogen bonds, defining the donor-acceptor distances and angles.

Although no public crystal structure data is currently available for this specific compound, a hypothetical analysis would yield the parameters listed in the table below.

| Crystallographic Parameter | Description | Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Not Determined |

| Space Group | The group of symmetry operations of the crystal. | Not Determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Not Determined |

| Z | The number of molecules per unit cell. | Not Determined |

| Hydrogen Bond Network | Details of intermolecular H-bonds (donor, acceptor, distance). | Not Determined |

Polymorphism and Co-crystal Formation Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is critical, particularly in the pharmaceutical industry, as the crystal form of an active ingredient can impact its efficacy.

This compound, with its conformational flexibility and two hydrogen-bonding hydroxyl groups, is a strong candidate for exhibiting polymorphism. Different packing arrangements and hydrogen-bonding motifs (e.g., chains, dimers, sheets) could lead to the formation of multiple crystalline forms under different crystallization conditions (e.g., solvent, temperature, pressure).

Furthermore, the hydrogen bond donor and acceptor capabilities of the hydroxyl groups make this compound an excellent candidate for forming co-crystals. A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonds. By co-crystallizing this compound with other pharmaceutically acceptable compounds (coformers), it may be possible to create new solid forms with tailored physicochemical properties. Studies would involve screening various coformers and crystallization techniques (e.g., solvent evaporation, grinding) to explore the formation of novel co-crystals.

Powder X-ray Diffraction for Bulk Sample Analysis

Powder X-ray Diffraction (PXRD) is a powerful technique for analyzing the crystalline structure of a bulk sample. It provides information on the phase, purity, and degree of crystallinity of a solid material. A PXRD pattern is unique to a specific crystalline compound, acting as a "fingerprint." For this compound, a PXRD analysis would involve irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram would show a series of peaks at specific 2θ values, which correspond to the different crystal lattice planes.

However, no published PXRD data for this compound could be identified. Therefore, a data table of characteristic peaks cannot be provided.

Chiroptical Spectroscopy for Stereoisomers

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the stereochemistry of chiral compounds. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit a signal in CD or ORD spectroscopy under normal conditions.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Since this compound is achiral, it would not produce a CD spectrum. A CD spectrum is typically plotted as molar ellipticity ([θ]) versus wavelength. For an achiral compound, this plot would be a flat line at zero molar ellipticity across all wavelengths.

No experimental or theoretical CD data is available for this compound, which is consistent with its achiral nature.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD is a property of chiral substances. As this compound is achiral, it would not exhibit optical rotation, and therefore, an ORD curve cannot be generated. The specific rotation ([α]) at all wavelengths would be zero.

No ORD data has been reported for this compound, which aligns with its molecular structure lacking chirality.

Molecular Mechanisms and Biological Interactions of 5 2 Hydroxypropan 2 Yl 2 Methylphenol Non Clinical Focus

Biochemical Mechanisms of Action at the Molecular Level

Enzyme Inhibition and Activation Studies

There is no specific information available in the scientific literature regarding the direct effects of 5-(2-Hydroxypropan-2-yl)-2-methylphenol on enzyme inhibition or activation. Phenolic compounds, in general, are known to interact with a variety of enzymes due to their chemical structure. For instance, the hydroxyl group on the phenol (B47542) ring can form hydrogen bonds with amino acid residues in the active or allosteric sites of enzymes, potentially leading to inhibition or altered activity.

Future research could investigate the potential for this compound to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are involved in inflammatory pathways. Such studies would be necessary to determine if this specific compound shares the anti-inflammatory properties of other phenols.

Receptor Binding and Ligand-Protein Interactions

No studies detailing the receptor binding or specific ligand-protein interactions of this compound have been published. The ability of a molecule to bind to a biological receptor is highly dependent on its three-dimensional shape and chemical properties. Computational modeling and in vitro binding assays would be required to identify potential protein targets for this compound.

Membrane Permeabilization and Disruption Studies in Model Systems

Direct studies on the effects of this compound on the permeability and integrity of model membranes are not available. Some phenolic compounds, particularly those with lipophilic characteristics, are known to interact with the lipid bilayers of cell membranes. This interaction can lead to a disruption of membrane fluidity and, in some cases, increased permeability. The structural features of this compound, including its phenol ring and isopropyl alcohol group, suggest it may have some affinity for lipid environments, but experimental verification is needed.

Cellular Level Investigations (Non-Human Cell Lines)

Modulation of Cellular Signaling Pathways (e.g., Antioxidant, Anti-inflammatory pathways)

There is a lack of research on the effects of this compound on cellular signaling pathways. Many phenolic compounds are recognized for their ability to modulate pathways involved in antioxidant and anti-inflammatory responses. For example, some phenols can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant defenses. mdpi.com Others can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation. mdpi.com

Given that a related compound, p-cymene (B1678584), has demonstrated antioxidant and anti-inflammatory activities, it is plausible that this compound could exhibit similar properties. mdpi.commdpi.comnih.govnih.gov However, without direct experimental evidence, this remains speculative.

Interactions with Cellular Organelles (e.g., Mitochondria)

No studies have investigated the interaction of this compound with cellular organelles such as mitochondria. Mitochondria are critical for cellular energy production and are also a major site of reactive oxygen species (ROS) generation. Some phenolic compounds have been shown to affect mitochondrial function, either by scavenging ROS or by modulating the mitochondrial electron transport chain. Research is needed to determine if this compound has any effect on mitochondrial bioenergetics or redox status.

Influence on Gene Expression and Protein Synthesis

Currently, there is a notable lack of specific research in publicly accessible scientific literature detailing the direct influence of this compound on gene expression and protein synthesis pathways. While phenolic compounds as a broad class are known to interact with cellular signaling cascades that can ultimately modulate the transcription of genes and the translation of proteins, specific studies focusing on this particular molecule have not been identified. Future research is required to elucidate whether this compound has any significant impact on these fundamental cellular processes.

Antioxidant and Redox Biology Mechanisms (in vitro, non-human cellular models)

The antioxidant properties of phenolic compounds are a cornerstone of their bioactivity. These mechanisms are generally attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals and their capacity to modulate the body's endogenous antioxidant systems.

Direct Free Radical Scavenging Pathways

Phenolic compounds, by their chemical nature, are effective free radical scavengers. The hydroxyl (-OH) group attached to the aromatic ring is the primary site of action, as it can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation. The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron around the aromatic ring, which prevents it from initiating new oxidation chains.

The antioxidant activity of phenols is significantly influenced by the number and position of hydroxyl groups on the aromatic ring. Compounds with multiple hydroxyl groups, particularly in the ortho position to each other, often exhibit enhanced scavenging activity due to the increased stability of the resulting radical through intramolecular hydrogen bonding. While direct experimental data for this compound is scarce, its structure as a monophenol suggests it possesses free-radical scavenging capabilities inherent to this class of compounds. Its efficacy would be benchmarked against other phenols in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, which measures the ability of a compound to donate a hydrogen atom.

Table 1: General Mechanisms of Phenolic Antioxidant Action

| Mechanism | Description | Structural Requirement |

| Hydrogen Atom Transfer (HAT) | The phenolic antioxidant donates a hydrogen atom to a free radical, neutralizing it. | A labile O-H bond on the aromatic ring. |

| Single Electron Transfer (SET) | The antioxidant donates an electron to the free radical, forming a radical cation. | A low ionization potential. |

| Radical Adduct Formation | The antioxidant molecule adds to the free radical, forming a more stable, non-radical adduct. | Presence of an unsaturated system. |

This table presents generalized mechanisms for phenolic compounds. Specific studies on this compound are needed to confirm its primary pathways.

Indirect Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, GPx)

Beyond direct scavenging, phenolic compounds can exert antioxidant effects by upregulating the activity of the cell's own defense systems. This indirect mechanism involves the modulation of key antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD) and Glutathione (B108866) Peroxidase (GPx).

Superoxide Dismutase (SOD): This enzyme is a critical first-line defense against oxidative stress, catalyzing the dismutation of the highly reactive superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

Glutathione Peroxidase (GPx): GPx enzymes work to neutralize hydrogen peroxide and lipid hydroperoxides by reducing them to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.

Antimicrobial Action Mechanisms (in vitro, non-human pathogens)

Phenolic compounds are well-documented for their broad-spectrum antimicrobial properties. The lipophilic nature of many phenols allows them to interact with and disrupt microbial cell membranes, which is often the primary mechanism of action.

Mechanistic Studies Against Bacterial Strains

The antibacterial action of simple phenols and their derivatives, such as the structurally related isomers thymol (B1683141) and carvacrol (B1668589), is extensively studied. The primary mechanism involves the disruption of the bacterial cytoplasmic membrane. By partitioning into the lipid bilayer, these compounds increase membrane permeability, leading to the leakage of essential intracellular components like ions (K⁺, H⁺) and ATP. This dissipation of ion gradients disrupts the proton motive force, which is crucial for ATP synthesis and other essential cellular processes, ultimately leading to bacterial cell death.

Other proposed mechanisms for phenolic compounds include:

Inhibition of Enzymes: They can interact with key bacterial enzymes, including ATPases and those involved in metabolic pathways, disrupting cellular function.

Disruption of Biofilms: Some phenols can inhibit the formation of bacterial biofilms or disrupt existing ones, which is critical for combating chronic infections.

Inhibition of Efflux Pumps: By blocking efflux pumps, these compounds can prevent bacteria from expelling antibiotics, potentially restoring the efficacy of conventional drugs.

While these mechanisms are established for related phenolic isomers, dedicated mechanistic studies are needed to confirm the specific antibacterial pathways of this compound.

Mechanistic Studies Against Fungal Species

The antifungal activity of phenolic compounds also primarily targets the fungal cell membrane. A key difference between fungal and mammalian cells is the presence of ergosterol (B1671047) in the fungal membrane instead of cholesterol. This makes ergosterol a prime target for antifungal agents.

Studies on thymol, an isomer of the parent phenol of the title compound, have shown that its antifungal mechanism against Candida species involves binding to ergosterol. This interaction disrupts the integrity and fluidity of the fungal cell membrane, increasing its permeability and causing leakage of cellular contents, which leads to cell death. This mechanism is similar to that of polyene antifungal drugs.

Furthermore, some terpenoids have been shown to affect intracellular calcium homeostasis and protein glycosylation in fungi, representing alternative or secondary mechanisms of action. The fungicidal effect of thymol against Candida suggests that this compound may operate through similar membrane-disrupting mechanisms, though this requires experimental validation.

Table 2: Investigated Antimicrobial Targets of Structurally Related Phenols

| Microbial Target | Mechanism of Action | Relevant Compound Class |

| Bacterial Cytoplasmic Membrane | Increased permeability, dissipation of proton motive force, leakage of ATP. | Monoterpenoid Phenols (e.g., Thymol, Carvacrol) |

| Fungal Cell Membrane | Binding to ergosterol, increased ion permeability, membrane disruption. | Monoterpenoid Phenols (e.g., Thymol) |

| Bacterial Enzymes | Inhibition of membrane ATPases and metabolic enzymes. | General Phenolic Compounds |

| Fungal Cell Wall | Interference with cell wall biosynthetic pathways (less common for simple phenols). | Echinocandins (for comparison) |

This table is based on data from structurally related compounds. The specific mechanisms for this compound remain to be elucidated.

Synergy with Other Antimicrobial Agents

A comprehensive review of scientific literature reveals a lack of specific studies investigating the synergistic antimicrobial effects of this compound when combined with other antimicrobial agents. While the broader class of phenolic compounds, such as thymol and carvacrol, have been studied for their synergistic potential with antibiotics, no such research has been published specifically for this compound. Therefore, there is no available data to report on its efficacy or mechanisms in enhancing the activity of other antimicrobials.

Table 1: Synergistic Antimicrobial Activity Data

| Combination Agent | Target Microorganism | Observed Effect | Fold Increase in Potency |

|---|---|---|---|

| No Data Available | No Data Available | No Data Available | No Data Available |

Anti-inflammatory Mechanisms (in vitro, non-human models)

There is currently no published research in peer-reviewed scientific journals that specifically examines the anti-inflammatory mechanisms of this compound in either in vitro or non-human models. Consequently, its effects on inflammatory pathways and cellular responses have not been characterized.

Investigations into the direct effects of this compound on the production and release of cytokines and other inflammatory mediators have not been reported in the available scientific literature. Studies on related phenolic compounds have shown modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β); however, these findings cannot be extrapolated to this compound without specific experimental evidence.

Table 2: Effects on Cytokine and Inflammatory Mediator Production

| Cell/Model System | Mediator | Method of Induction | Result |

|---|---|---|---|

| No Data Available | No Data Available | No Data Available | No Data Available |

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. nih.gov A thorough search of scientific databases indicates that the involvement of this compound in the modulation of the NF-κB signaling pathway has not been a subject of published research. Therefore, there is no scientific evidence to suggest that this compound exerts any of its potential biological effects through the inhibition or activation of NF-κB or its associated proteins.

Table 3: Research Findings on NF-κB Pathway Modulation

| Cell Type | Parameter Measured | Outcome |

|---|---|---|

| No Data Available | No Data Available | No Data Available |

Theoretical and Computational Chemistry of 5 2 Hydroxypropan 2 Yl 2 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is favored for its balance of accuracy and computational cost, making it suitable for studying phenolic compounds. nih.govresearchgate.net Calculations for 5-(2-hydroxypropan-2-yl)-2-methylphenol typically involve geometry optimization to find the lowest energy conformation, followed by the calculation of various electronic descriptors.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable output, which illustrates the charge distribution on the molecule's surface. It helps identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, negative potential is expected around the oxygen atoms of the hydroxyl groups, while the hydrogen of the phenolic hydroxyl group would exhibit a positive potential.

Table 1: Predicted Electronic Properties of this compound using DFT Calculated using a representative DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Values are illustrative and depend on the specific computational level.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 2.1 Debye |

| Chemical Potential (μ) | -3.15 eV |

| Global Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 1.86 eV |

Conceptual DFT provides a framework for predicting chemical reactivity through various descriptors. Fukui functions are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov

Nucleophilic Attack (f+) : Indicates the sites most likely to accept an electron.

Electrophilic Attack (f-) : Indicates the sites most likely to donate an electron.

Radical Attack (f0) : Averages the propensities for nucleophilic and electrophilic attack.

For this compound, the phenolic oxygen is expected to be a primary site for electrophilic attack, along with specific carbon atoms on the aromatic ring that are activated by the hydroxyl and alkyl groups. The dual descriptor (f(2)(r)) is an even more precise tool that can unambiguously reveal regions prone to nucleophilic (f(2)(r) > 0) versus electrophilic (f(2)(r) < 0) attacks. researchgate.net

Table 2: Representative Fukui Function Indices for Selected Atoms Indices are illustrative, indicating relative reactivity. Higher values suggest a greater propensity for the specified type of attack.

| Atom (Position on Ring) | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| O (phenolic) | 0.08 | 0.15 |

| C1 (with -OH) | 0.05 | 0.10 |

| C2 (with -CH3) | 0.09 | 0.06 |

| C4 | 0.12 | 0.08 |

| C6 | 0.11 | 0.09 |

Quantum chemical calculations can accurately predict spectroscopic properties, which is invaluable for structure confirmation and analysis.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. liverpool.ac.uk Predicted shifts are compared to experimental data to aid in signal assignment. For complex molecules, computational predictions can be essential for resolving ambiguities. researchgate.net Excellent correlations between experimental and calculated ¹H chemical shifts can provide detailed structural and conformational descriptions. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts Shifts (in ppm) are relative to a standard (e.g., TMS) and are representative values. Actual shifts can be influenced by solvent and temperature.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Phenolic OH | ~5.0-6.0 | C1 (Ar-OH) | ~152 |

| Aliphatic OH | ~1.8-2.5 | C2 (Ar-CH3) | ~125 |

| Aromatic H's | ~6.7-7.1 | C5 (Ar-C(CH3)2OH) | ~145 |

| Methyl (Aromatic) H's | ~2.2 | C (aliphatic quaternary) | ~72 |

| Methyl (Isopropyl) H's | ~1.5 | CH3 (aromatic) | ~16 |

| CH3 (isopropyl) | ~31 |

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. nih.gov These predictions help in assigning the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.govresearchgate.net For phenolic compounds, characteristic frequencies include the O-H stretching band, aromatic C-H stretching, and C-C ring stretching vibrations. unige.chscirp.org